molecular formula C15H16BrFN2O3S2 B12202290 N-[(2Z)-3-(4-bromo-2-fluorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]butanamide

N-[(2Z)-3-(4-bromo-2-fluorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]butanamide

Cat. No.: B12202290
M. Wt: 435.3 g/mol
InChI Key: YTJDQLNJHNGXSL-UHFFFAOYSA-N
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Description

N-[(2Z)-3-(4-bromo-2-fluorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]butanamide is a complex organic compound that belongs to the class of thiazole derivatives This compound is characterized by the presence of a thiazole ring fused with a tetrahydrothieno structure, substituted with a bromo-fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[(2Z)-3-(4-bromo-2-fluorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]butanamide typically involves multi-step organic reactions. The process begins with the preparation of the thiazole ring, followed by the introduction of the bromo-fluorophenyl group. Key steps include:

    Formation of the Thiazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Bromo-Fluorophenyl Group: This step involves the use of halogenation reactions, where bromine and fluorine atoms are introduced to the phenyl ring.

    Final Assembly: The final step involves coupling the thiazole derivative with butanamide under controlled conditions to yield the desired compound.

Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production process efficiently.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group in the butanamide moiety, converting it to an alcohol.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

N-[(2Z)-3-(4-bromo-2-fluorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]butanamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the development of advanced materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N-[(2Z)-3-(4-bromo-2-fluorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]butanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

  • Methyl (2Z)-2-(1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-5-[4-(2-furoyloxy)phenyl]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
  • 2-Fluorodeschloroketamine

Comparison: N-[(2Z)-3-(4-bromo-2-fluorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]butanamide is unique due to its specific substitution pattern and the presence of both bromo and fluoro groups on the phenyl ring This combination of substituents can influence its reactivity and biological activity, making it distinct from other similar compounds

Properties

Molecular Formula

C15H16BrFN2O3S2

Molecular Weight

435.3 g/mol

IUPAC Name

N-[3-(4-bromo-2-fluorophenyl)-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-ylidene]butanamide

InChI

InChI=1S/C15H16BrFN2O3S2/c1-2-3-14(20)18-15-19(11-5-4-9(16)6-10(11)17)12-7-24(21,22)8-13(12)23-15/h4-6,12-13H,2-3,7-8H2,1H3

InChI Key

YTJDQLNJHNGXSL-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)N=C1N(C2CS(=O)(=O)CC2S1)C3=C(C=C(C=C3)Br)F

Origin of Product

United States

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